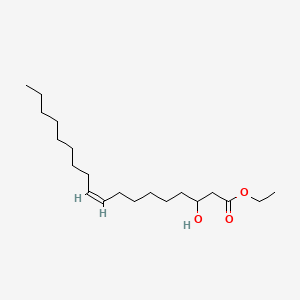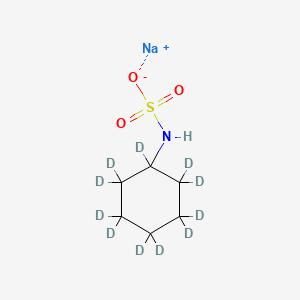
Cyclamic Acid-d11 Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclamic Acid-d11 Sodium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of cyclamic acid, where the hydrogen atoms are replaced with deuterium, making it useful in various analytical applications. The compound is often utilized in studies involving metabolic pathways, pharmacokinetics, and as an internal standard in mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: Cyclamic Acid-d11 Sodium Salt is synthesized by reacting cyclohexylamine with sulfamic acid or sulfur trioxide. The deuterium-labeled version involves the use of deuterated reagents to replace hydrogen atoms with deuterium. The reaction typically occurs under controlled conditions to ensure the complete incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of deuterated reagents and maintaining stringent reaction conditions to achieve high purity and yield. The final product is then purified and crystallized to obtain the desired compound.
化学反応の分析
Types of Reactions: Cyclamic Acid-d11 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert it back to cyclohexylamine derivatives.
Substitution: It can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexyl derivatives.
科学的研究の応用
Cyclamic Acid-d11 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cyclamate and related compounds.
Biology: Employed in metabolic studies to trace the pathways of cyclamate metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cyclamate.
Industry: Used in the food and beverage industry as a reference material for quality control and testing of artificial sweeteners.
作用機序
The mechanism of action of Cyclamic Acid-d11 Sodium Salt involves its role as a stable isotope-labeled compound. It acts as a tracer in various analytical techniques, allowing researchers to monitor the behavior of cyclamate in biological systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry. The compound does not exert any biological effects on its own but serves as a valuable tool in research.
類似化合物との比較
Cyclamic Acid-d11 Sodium Salt can be compared with other stable isotope-labeled compounds such as:
Cyclamic Acid-d4 Sodium Salt: Another deuterium-labeled version with fewer deuterium atoms.
Cyclamic Acid-d11 Calcium Salt: A calcium salt version with similar applications.
Cyclamic Acid: The non-labeled version used as an artificial sweetener.
Uniqueness: this compound is unique due to its high deuterium content, making it particularly useful in precise analytical applications. Its stability and distinct mass difference from the non-labeled version provide significant advantages in research settings.
特性
分子式 |
C6H12NNaO3S |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
sodium;N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamate |
InChI |
InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1/i1D2,2D2,3D2,4D2,5D2,6D; |
InChIキー |
UDIPTWFVPPPURJ-YSKAWFRQSA-M |
異性体SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NS(=O)(=O)[O-])([2H])[2H])([2H])[2H])[2H].[Na+] |
正規SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


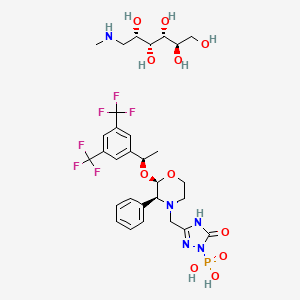
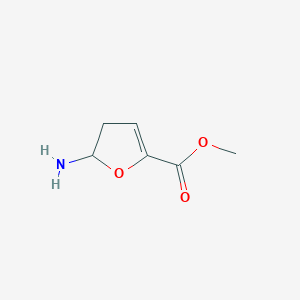
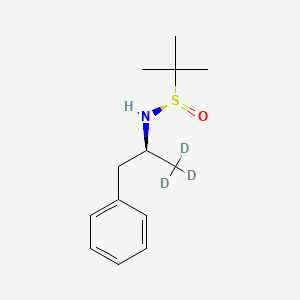
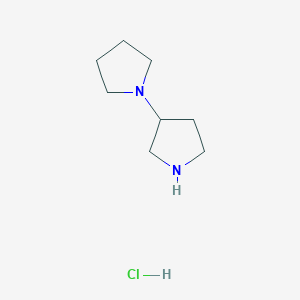

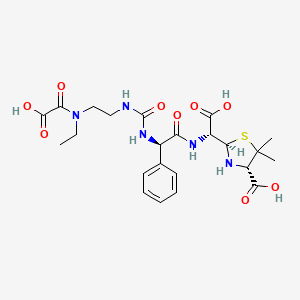
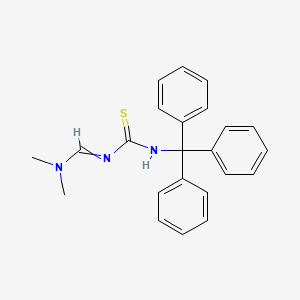
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)

![Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B13845861.png)

![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
